Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
Description
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate (CAS: 338395-96-3) is a pyridazine derivative with the molecular formula C₂₀H₁₅F₃N₂O₅ and a molecular weight of 420.34 g/mol. Its structure features a pyridazine core substituted at position 1 with a 4-methoxyphenyl group, at position 4 with a 3-(trifluoromethyl)phenoxy group, and at position 3 with a methyl ester moiety. Predicted physical properties include a density of 1.35 ± 0.1 g/cm³, a boiling point of 494.4 ± 55.0 °C, and an acidity coefficient (pKa) of -1.82 ± 0.60 .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFIGBIMQKIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays.
- Molecular Formula : C20H15F3N2O5
- Molecular Weight : 420.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are the detailed findings from various studies:
Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives, including the compound , possess significant anticancer properties. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T-47D (Breast Cancer) | 0.43 - 35.9 | Induction of apoptosis, cell cycle arrest |
| MDA-MB-231 (Breast) | 0.99 - 31.2 | CDK2 inhibition, apoptosis |
| SKOV-3 (Ovarian) | Not reported | Potential anti-proliferative effects |
Studies indicate that these compounds can induce apoptosis in breast cancer cell lines T-47D and MDA-MB-231 by altering cell cycle progression and promoting sub-G1 phase accumulation, suggesting a mechanism involving cell death pathways .
The proposed mechanism of action involves interaction with specific molecular targets such as cyclin-dependent kinase 2 (CDK2). In silico studies have indicated that the binding affinity of these compounds to CDK2 is significant, with some derivatives exhibiting IC50 values as low as 20.1 nM . The structural features contributing to this activity include:
- The presence of the methoxy and trifluoromethyl groups which enhance binding interactions.
- The oxo and carboxylate functionalities which are crucial for biological activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
| Candida albicans | 750 | Antifungal |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
A notable case study involved evaluating the cytotoxic effects of various pyridazine derivatives, including this compound against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution post-treatment, revealing significant increases in G2/M phase populations and sub-G1 phase cells, indicative of apoptosis induction .
Scientific Research Applications
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of compounds structurally similar to methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate. For instance, derivatives have shown effective inhibition of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. This inhibition leads to significant herbicidal activity against various weed species.
- Case Study: Herbicidal Efficacy
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that compounds containing the pyridazine moiety exhibit antimicrobial properties. The unique electronic configuration provided by the trifluoromethyl and methoxy groups may enhance their interaction with microbial enzymes or receptors.
- Case Study: Antimicrobial Activity
- Compound Tested : this compound
- Target Microorganisms : Various bacterial strains
- Results : Demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for developing new antimicrobial agents.
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for further development in pharmaceuticals, particularly in creating targeted therapies for diseases influenced by oxidative stress or inflammation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group: Present in the target compound and CAS 121582-55-6 , this group enhances lipophilicity and metabolic stability, making these compounds more resistant to oxidative degradation compared to non-fluorinated analogs.
- Phenoxy vs. Sulfanyl Groups: The phenoxy group in the target compound contributes to higher hydrophobicity compared to sulfanyl-substituted derivatives (e.g., CAS 338395-93-0 ), which may exhibit improved solubility in polar solvents due to sulfur’s polarizability.
- Methoxy vs.
Electronic and Steric Considerations
- The methyl ester at position 3 in the target compound and others (e.g., CAS 338396-07-9 ) provides steric bulk and modulates electronic effects on the pyridazine ring, influencing reactivity and interaction with biological targets.
- The free carboxylic acid in CAS 1105193-26-7 allows for ionization at physiological pH, enhancing water solubility—a critical factor for drug candidates.
Q & A
Q. What established synthetic routes are available for Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate?
A three-step synthesis is commonly employed, starting with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes. The first step involves a nucleophilic substitution to introduce the 4-methoxyphenyl group, followed by oxidation to form the pyridazine ring. The final step uses Mitsunobu or Ullmann coupling to attach the 3-(trifluoromethyl)phenoxy moiety. Reaction optimization (e.g., temperature, catalyst) is critical for yield improvement .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in C).
- X-ray crystallography : Resolves stereoelectronic effects, such as the planarity of the pyridazine ring and torsional angles of the phenoxy group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 465.12) .
Q. How should researchers handle solubility challenges during purification?
Use mixed solvent systems (e.g., DCM/MeOH for column chromatography) or recrystallization from ethyl acetate/hexane. For HPLC, employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to improve peak resolution .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, the trifluoromethyl group may exhibit dynamic rotation in solution, averaging NMR signals, while X-ray captures a static conformation. Validate using variable-temperature NMR or DFT calculations to model rotational barriers .
Q. What strategies optimize low yields in the phenoxy coupling step?
Low yields (~40%) in Ullmann couplings may stem from steric hindrance from the 3-(trifluoromethyl) group. Mitigate this by:
Q. How does the trifluoromethyl group influence stability under acidic conditions?
The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, making it susceptible to hydrolysis at pH < 3. Stability studies (TGA/DSC) show decomposition above 200°C, but accelerated degradation occurs in HCl/THF mixtures. Use buffered solutions (pH 5–7) for long-term storage .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic sites. The carbonyl carbon at position 3 and the pyridazine C4 position show high electrophilicity, aligning with experimental alkylation and arylation reactivity .
Q. How to address discrepancies in biological activity across structural analogs?
For analogs with varying substituents (e.g., 4-methoxy vs. 4-fluoro), perform SAR studies using:
- Co-crystallization assays : To map binding interactions (e.g., hydrogen bonding with methoxy groups).
- Molecular dynamics simulations : To assess conformational stability in target binding pockets.
Contradictions in IC values often correlate with substituent polarity and steric bulk .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for ester hydrolysis and coupling steps to avoid side reactions .
- Analytical validation : Cross-validate LC-MS purity (>95%) with F NMR to confirm absence of trifluoromethyl-containing impurities .
- Safety : Use fume hoods and nitrile gloves during synthesis; the compound may release toxic HF upon thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
